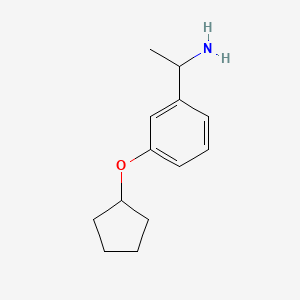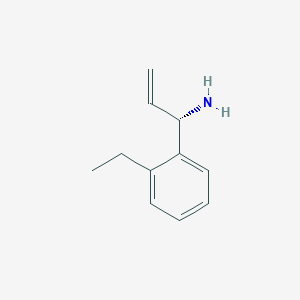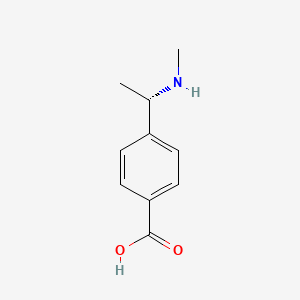
(S)-4-(1-(Methylamino)ethyl)benzoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylaminoethyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Substitution Reaction: The benzoic acid derivative undergoes a substitution reaction with a methylaminoethyl group.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-4-(1-(Methylamino)ethyl)benzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylaminoethyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of (S)-4-(1-(Methylamino)ethyl)benzoic acid, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-(1-(Methylamino)ethyl)benzoic acid: The non-chiral form of the compound.
4-(1-(Amino)ethyl)benzoic acid hydrochloride: A structurally similar compound with an amino group instead of a methylamino group.
Uniqueness
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its non-chiral or enantiomeric counterparts.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-[(1S)-1-(methylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(11-2)8-3-5-9(6-4-8)10(12)13/h3-7,11H,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
WCZXDKZTDUYTGC-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


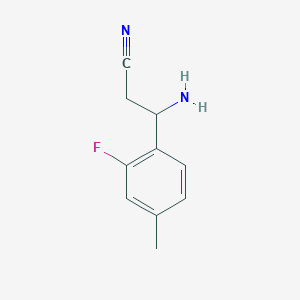

![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
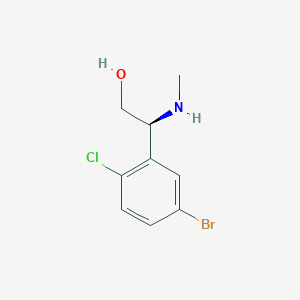



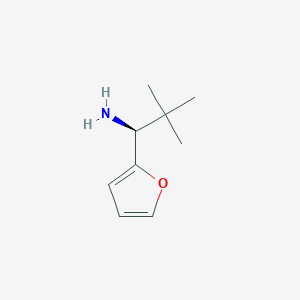
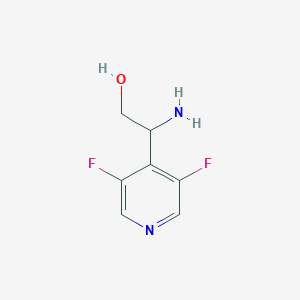

![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
